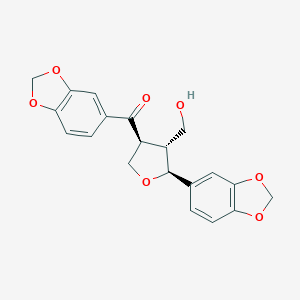
Sesaminone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesaminone is a natural product found in Dioscorea spongiosa, Zanthoxylum ailanthoides, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidative Properties
Sesaminone exhibits notable antioxidative effects, contributing to the regulation of metabolic processes. Research indicates that this compound can influence lipid and alcohol metabolism in the liver by modulating the transcription levels of hepatic metabolizing enzymes. This property is crucial for developing dietary supplements aimed at enhancing liver health and metabolic function .
Cancer Research
Recent studies have highlighted this compound's antiproliferative activity, particularly in cancer cells resistant to conventional therapies. For instance, this compound has shown efficacy against osimertinib-resistant non-small cell lung cancer (NSCLC) cells, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study: Non-Small Cell Lung Cancer
- Objective: To evaluate the antiproliferative effects of this compound on osimertinib-resistant NSCLC.
- Findings: this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in resistant cancer cells.
Neuroprotective Effects
In neurobiology, this compound has been studied for its neuroprotective properties. Research involving animal models of Alzheimer's disease shows that this compound can mitigate biochemical changes associated with neurodegeneration. This effect is attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Case Study: Alzheimer's Disease Model
- Objective: To assess the impact of this compound on biochemical changes in a rat model of Alzheimer’s disease.
- Findings: Treatment with this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.
Cardiovascular Health
This compound's role in cardiovascular health is another area of interest. Studies suggest that it can improve lipid profiles by reducing total cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol. These effects are beneficial for preventing atherosclerosis and promoting overall heart health .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies, indicating its potential use in treating inflammatory conditions. By inhibiting pro-inflammatory cytokines, this compound may help manage chronic inflammatory diseases such as arthritis and metabolic syndrome.
Applications in Functional Foods
Given its health benefits, this compound is increasingly incorporated into functional foods and dietary supplements aimed at improving overall health and wellness. Its antioxidative and anti-inflammatory properties make it a valuable ingredient in products designed to support cardiovascular health, liver function, and cognitive performance.
Data Summary Table
Propiedades
Número CAS |
157207-93-7 |
|---|---|
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]methanone |
InChI |
InChI=1S/C20H18O7/c21-7-13-14(19(22)11-1-3-15-17(5-11)26-9-24-15)8-23-20(13)12-2-4-16-18(6-12)27-10-25-16/h1-6,13-14,20-21H,7-10H2/t13-,14+,20+/m0/s1 |
Clave InChI |
RZIWMSJDPYUACC-LRDNONRASA-N |
SMILES |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |
Sinónimos |
sesaminone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















